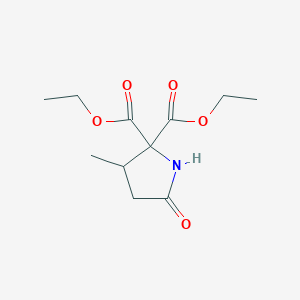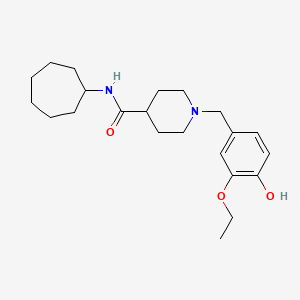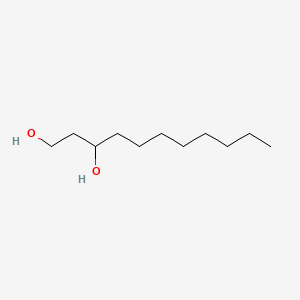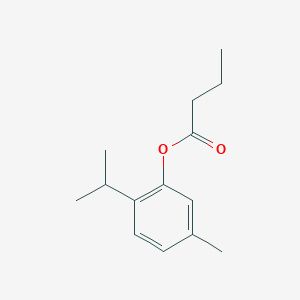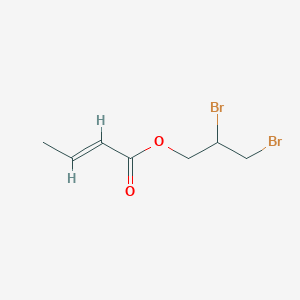
5-Butyl-5-(dimethoxymethyl)-3-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-5-(dimethoxymethyl)-3-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C10H18N2O4. It belongs to the class of imidazolidine-2,4-dione derivatives, which are known for their diverse chemical and biological properties. This compound is characterized by the presence of a butyl group, a dimethoxymethyl group, and a methyl group attached to the imidazolidine-2,4-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-(dimethoxymethyl)-3-methylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-butyl-3-methylimidazolidine-2,4-dione with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-5-(dimethoxymethyl)-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Butyl-5-(dimethoxymethyl)-3-methylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 5-Butyl-5-(dimethoxymethyl)-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Butyl-3-methylimidazolidine-2,4-dione: Lacks the dimethoxymethyl group.
5-Butyl-5-(methoxymethyl)-3-methylimidazolidine-2,4-dione: Contains a methoxymethyl group instead of a dimethoxymethyl group.
5-Butyl-5-(ethoxymethyl)-3-methylimidazolidine-2,4-dione: Contains an ethoxymethyl group instead of a dimethoxymethyl group.
Uniqueness
5-Butyl-5-(dimethoxymethyl)-3-methylimidazolidine-2,4-dione is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical and biological properties. This structural feature may influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
5469-87-4 |
|---|---|
Molekularformel |
C11H20N2O4 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
5-butyl-5-(dimethoxymethyl)-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H20N2O4/c1-5-6-7-11(9(16-3)17-4)8(14)13(2)10(15)12-11/h9H,5-7H2,1-4H3,(H,12,15) |
InChI-Schlüssel |
LLALBVSYDWEHPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C(=O)N(C(=O)N1)C)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)
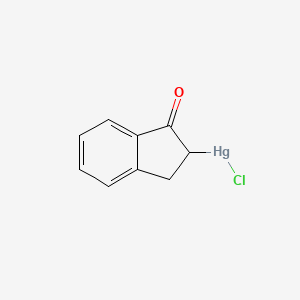
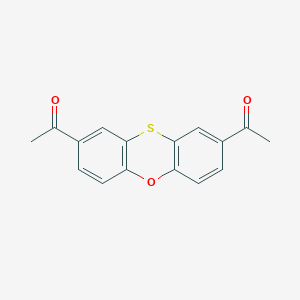
![11-Hydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B14739325.png)
![1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one](/img/structure/B14739343.png)

